2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Fimasartan synthesis Amidation yield Process chemistry

2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 1315478-16-0) is a dihydropyrimidinone-based acetic acid derivative that serves as a critical penultimate intermediate in the industrial synthesis of Fimasartan, a potent angiotensin II receptor blocker (ARB) used for hypertension and heart failure. The compound features a pyrimidine core bearing an n-butyl group at position 2, a methyl group at position 4, a carbonyl at position 6, and a free carboxylic acid moiety at position This substitution pattern is not arbitrary; the carboxylic acid handle is the essential functional group that enables the high-yielding amidation step to form the downstream dimethylacetamide intermediate, which is subsequently elaborated to the final Fimasartan API.

Molecular Formula C11H16N2O3
Molecular Weight 224.3
CAS No. 1315478-16-0
Cat. No. B6145276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
CAS1315478-16-0
Molecular FormulaC11H16N2O3
Molecular Weight224.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 1315478-16-0) Matters for Angiotensin II Receptor Blocker Synthesis


2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 1315478-16-0) is a dihydropyrimidinone-based acetic acid derivative that serves as a critical penultimate intermediate in the industrial synthesis of Fimasartan, a potent angiotensin II receptor blocker (ARB) used for hypertension and heart failure . The compound features a pyrimidine core bearing an n-butyl group at position 2, a methyl group at position 4, a carbonyl at position 6, and a free carboxylic acid moiety at position 5. This substitution pattern is not arbitrary; the carboxylic acid handle is the essential functional group that enables the high-yielding amidation step to form the downstream dimethylacetamide intermediate, which is subsequently elaborated to the final Fimasartan API [1]. Commercially, the compound is available from multiple suppliers at purities ranging from 97% to 99%, with pricing that reflects its importance as a GMP-relevant pharmaceutical intermediate .

Why Not All Pyrimidine Acetic Acid Intermediates Are Interchangeable in ARB Synthesis


In the Fimasartan synthetic route, the 5-position substituent on the dihydropyrimidinone ring dictates both the chemical reactivity of the penultimate intermediate and the impurity profile of the final API. Simply substituting the free carboxylic acid with its methyl ester (CAS 1315478-13-7) or the corresponding dimethylacetamide (CAS 1315478-13-7) would bypass the critical amidation step that has been optimized for >90% yield and would introduce different protecting-group requirements [1]. Furthermore, the tautomeric equilibrium of the pyrimidinone ring—stabilized by the specific 2-butyl-4-methyl substitution pattern—directly influences the solubility, crystallization behavior, and subsequent coupling efficiency with the biphenyltetrazole moiety [2]. The quantitative performance differences documented below demonstrate why this specific intermediate, with its free acid at C5, is the preferred procurement choice for manufacturers seeking to replicate the published Fimasartan process with minimal re-optimization.

Quantitative Differentiation of 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid from Its Closest Analogs


Amidation Step Yield: Free Acid Outperforms Ester Derivatives in the Formation of the Fimasartan Backbone

When 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (the target free acid) is subjected to sequential activation with ethyl chloroformate and treatment with dimethylamine hydrochloride in dichloromethane, the desired N,N-dimethylacetamide product is obtained in 93% isolated yield [1]. In contrast, the corresponding methyl ester analog requires a separate hydrolysis step before amidation, which introduces additional mass loss and typically results in combined yields below 80% when both steps are accounted for in the same published route. The 93% single-step yield is a process-defining benchmark that has been reproduced across multiple patent examples [2].

Fimasartan synthesis Amidation yield Process chemistry

Commercial Purity Benchmarking: 99% Assay Grade Available for GMP-Relevant Procurement

The target compound is commercially available at 99.0% purity from multiple ISO-certified suppliers, with specifications confirmed by HPLC and 1H-NMR . In comparison, the closest downstream intermediate, 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide (CAS 1315478-13-7), is commonly supplied at 97% purity . The 2-percentage-point purity differential is meaningful in a GMP setting: a 97% intermediate carries 3% total impurities (including potential genotoxic alkylating agents from the amidation step), while a 99% starting acid allows the process chemist to control impurity introduction at the earliest feasible point.

Purity specification Pharmaceutical intermediate GMP procurement

Physicochemical Profile: pKa and Solubility Differentiate the Free Acid from Non-Ionizable Analogs

The predicted pKa of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is 4.00 ± 0.10 , placing the carboxylic acid proton in the range where it can be selectively deprotonated under mildly basic aqueous conditions (pH ≈ 6–8). This enables clean liquid-liquid extraction during workup: the free acid partitions into the aqueous phase as the carboxylate salt, while neutral organic impurities remain in the organic layer. In contrast, the neutral dimethylacetamide analog (predicted pKa > 14) lacks an ionizable proton and must be purified exclusively by chromatography or crystallization, adding unit operations at scale.

pKa prediction Aqueous solubility Extractability

Regulatory Starting Material Designation: Free Acid Is Closer to the API Backbone Than Ester or Amide Alternatives

Under ICH Q11 guidelines, the designation of a regulatory starting material (RSM) depends on the number of synthetic steps from the proposed RSM to the API and the ability to control impurity fate. The free acid 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is positioned two synthetic steps before Fimasartan (acylation with the biphenyltetrazole moiety, followed by thioamidation) [1]. In contrast, the methyl ester analog resides three steps from the API, and the dimethylacetamide analog is itself a late-stage intermediate that may be designated as a GMP starting material, subjecting it to more stringent and costly regulatory controls. Procuring the free acid therefore provides greater flexibility in defining the GMP boundary within a sponsor's synthetic route.

Regulatory starting material ICH Q11 GMP designation

Where 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Provides the Highest Procurement Value


Multi-Kilogram Fimasartan API Manufacturing Campaigns

For CMOs and generic pharmaceutical manufacturers scaling Fimasartan production, the 93% amidation yield documented for the free acid [1] translates to a ≥13% reduction in raw material costs compared to routes starting from the methyl ester. Procurement of the 99%-purity grade ensures that the critical penultimate coupling with the biphenyltetrazole moiety proceeds without interference from acidic or nucleophilic impurities that could generate difficult-to-purge byproducts. The ionizable carboxylic acid functionality also enables straightforward pH-controlled extractive workups, reducing solvent inventory and cycle times in a pilot-plant setting.

Process Development and Route Scouting for Generic ARB Programs

During route scouting for Fimasartan generics, the free acid intermediate offers a validated, patent-expired entry point with published spectroscopic and chromatographic reference data . Its physicochemical properties—predicted pKa 4.00, boiling point 386.9°C, density 1.24 g/cm³—are well-characterized, reducing the analytical development burden when establishing in-house specifications. The intermediate is positioned two steps before the final API, making it an ideal starting point for design-of-experiment (DoE) optimization of the N-alkylation and thioamidation end-game.

Impurity Profiling and Reference Standard Qualification for ANDA Submissions

The high commercial purity (99.0%) of the target compound makes it suitable as a precursor for synthesizing Fimasartan-related impurities and degradants required in ANDA regulatory packages. Because the free acid is the last isolated intermediate before the biphenyltetrazole coupling, any process-related impurities present at this stage have a high probability of tracking through to the final API. Procuring a well-characterized batch of the free acid enables systematic forced-degradation and spiking studies that strengthen the impurity control strategy section of a regulatory filing.

Academic and Industrial Medicinal Chemistry Exploring Dihydropyrimidinone-Based ARBs

Research groups investigating structure-activity relationships (SAR) around the Fimasartan scaffold use this intermediate as a diversification point. The free carboxylic acid can be converted not only to the dimethylacetamide but also to a library of amides, esters, and ketones for probing AT1 receptor binding. Its availability from ISO-certified suppliers at research-grade quantities (100 mg to 25 g) lowers the barrier to entry for laboratories that lack the capacity to execute the full 6-step synthetic sequence from commodity chemicals.

Quote Request

Request a Quote for 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.